molecular formula C5H8ClN5 B562979 Desisopropyl Atrazine-d5 CAS No. 1189961-78-1

Desisopropyl Atrazine-d5

Cat. No. B562979
CAS RN: 1189961-78-1
M. Wt: 178.635
InChI Key: IVENSCMCQBJAKW-ZBJDZAJPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Desisopropyl Atrazine-d5 is a labeled analogue of Desisopropyl Atrazine, which is a metabolite of Atrazine . Atrazine is used as an herbicide . The molecular formula of Desisopropyl Atrazine-d5 is C5H8ClN5 and its molecular weight is 178.63 .

Scientific Research Applications

  • Degradation Kinetics and Mechanisms : DIA, a major degradation by-product of atrazine, exhibits equal toxicity to its parent compound. A study explored its degradation using advanced oxidation processes (AOPs) like UV radiation and peroxides, offering insights into removing such contaminants from water (Khan et al., 2017).

  • Estrogenic Properties and Aromatase Activity : Another study investigated the estrogenic properties of DIA, along with other herbicides and metabolites, in various human cell lines and animal models. It found that DIA, among others, induced aromatase activity, influencing estrogen production (Sanderson et al., 2001).

  • Reactivity with Sulfate Radicals : DIA was found to be highly reactive with sulfate radicals, indicating its potential for efficient removal from contaminated sources using specific radical-based degradation methods (Lutze et al., 2015).

  • Performance Reference Compounds in Environmental Monitoring : DIA-d5 was used as a performance reference compound in a passive sampler for monitoring polar herbicides in freshwater, highlighting its use in environmental analytical chemistry for assessing water quality and pollution levels (Mazzella et al., 2010).

  • Groundwater Contamination Studies : Research on groundwater from an agricultural watershed analyzed for atrazine and its metabolites, including DIA, indicating its prevalence in water systems influenced by agricultural activities (Pionke & Glotfelty, 1990).

  • Role in Advanced Oxidation Processes : A study evaluated the use of different energy systems like UV and microwaves for the photo-oxidation of atrazine, where degradation products including DIA were analyzed, suggesting its importance in understanding the pathways and efficacy of these oxidation processes (Moreira et al., 2016).

Safety and Hazards

Desisopropyl Atrazine-d5 should be handled with care. Avoid breathing dust/fume/gas/mist/vapours/spray and avoid prolonged or repeated exposure . It is also advised to keep away from sources of ignition and take precautionary measures against static discharge .

properties

IUPAC Name

6-chloro-2-N-(1,1,2,2,2-pentadeuterioethyl)-1,3,5-triazine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8ClN5/c1-2-8-5-10-3(6)9-4(7)11-5/h2H2,1H3,(H3,7,8,9,10,11)/i1D3,2D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVENSCMCQBJAKW-ZBJDZAJPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC(=NC(=N1)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])NC1=NC(=NC(=N1)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8ClN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Desisopropyl Atrazine-d5

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.